molecular formula C15H13N B1203069 1-benzyl-1H-indole CAS No. 3377-71-7

1-benzyl-1H-indole

Cat. No.: B1203069
CAS No.: 3377-71-7
M. Wt: 207.27 g/mol
InChI Key: NJZQOCCEDXRQJM-UHFFFAOYSA-N
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Description

1-benzyl-1H-indole is an organic compound with the molecular formula C15H13N. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activities and are present in essential amino acids like tryptophan, neurotransmitters like serotonin, and various alkaloids . This compound is used in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

1-Benzylindole plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. One of the key interactions of 1-Benzylindole is with histone deacetylase (HDAC) enzymes. HDACs are involved in the regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. 1-Benzylindole has been found to inhibit HDAC activity, which can result in the activation of gene expression .

Additionally, 1-Benzylindole interacts with tubulin, a protein that is a major component of the cytoskeleton. Tubulin polymerizes to form microtubules, which are essential for cell division and intracellular transport. 1-Benzylindole has been shown to disrupt tubulin assembly, leading to the inhibition of microtubule formation .

Cellular Effects

1-Benzylindole exerts various effects on different types of cells and cellular processes. In human leukemia cell lines, such as HL-60 and MOLT-4, 1-Benzylindole induces cell cycle arrest at the G2/M phase, leading to an increase in the population of sub-G1 cells and subsequent apoptosis . This compound also affects cell signaling pathways by increasing the expression of pro-apoptotic proteins such as BAK and decreasing the expression of pro-survival proteins like BCL-2 .

Furthermore, 1-Benzylindole influences gene expression by inhibiting HDAC activity, which can lead to the activation of genes involved in cell differentiation and apoptosis . It also affects cellular metabolism by disrupting microtubule dynamics, which can impair intracellular transport and cell division .

Molecular Mechanism

The molecular mechanism of action of 1-Benzylindole involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. 1-Benzylindole binds to the active site of HDAC enzymes, inhibiting their activity and leading to the accumulation of acetylated histones . This results in the activation of gene expression and the induction of apoptosis in cancer cells.

Additionally, 1-Benzylindole binds to tubulin and disrupts its polymerization into microtubules . This inhibition of microtubule formation interferes with cell division and intracellular transport, leading to cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Benzylindole have been observed to change over time. The stability of 1-Benzylindole is an important factor in its long-term effects on cellular function. Studies have shown that 1-Benzylindole can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy .

Long-term exposure to 1-Benzylindole in in vitro and in vivo studies has shown that it can induce sustained cell cycle arrest and apoptosis in cancer cells . The degradation of 1-Benzylindole over time may reduce its effectiveness in prolonged treatments .

Dosage Effects in Animal Models

The effects of 1-Benzylindole vary with different dosages in animal models. At lower doses, 1-Benzylindole has been shown to induce cell cycle arrest and apoptosis in cancer cells without causing significant toxicity . At higher doses, 1-Benzylindole can cause toxic effects, including myelosuppression and peripheral sensory neuropathy .

Threshold effects have been observed in studies, where a certain dosage of 1-Benzylindole is required to achieve its therapeutic effects . Beyond this threshold, increasing the dosage may lead to adverse effects and toxicity .

Metabolic Pathways

1-Benzylindole is involved in various metabolic pathways, including those related to its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be further processed or excreted .

The metabolic pathways of 1-Benzylindole can affect its bioavailability and efficacy. For example, the formation of certain metabolites may enhance or reduce the compound’s activity . Additionally, 1-Benzylindole can influence metabolic flux and metabolite levels by inhibiting HDAC activity and disrupting microtubule dynamics .

Transport and Distribution

1-Benzylindole is transported and distributed within cells and tissues through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . For example, 1-Benzylindole can bind to albumin in the bloodstream, which helps in its transport to different tissues .

The distribution of 1-Benzylindole within cells can affect its localization and accumulation. The compound can accumulate in specific cellular compartments, such as the nucleus and cytoplasm, where it exerts its effects on gene expression and microtubule dynamics .

Subcellular Localization

The subcellular localization of 1-Benzylindole is an important factor in its activity and function. The compound can localize to specific compartments or organelles within the cell, such as the nucleus and cytoplasm . This localization is influenced by targeting signals and post-translational modifications that direct 1-Benzylindole to its sites of action .

In the nucleus, 1-Benzylindole can interact with HDAC enzymes and histones, leading to changes in gene expression . In the cytoplasm, the compound can bind to tubulin and disrupt microtubule dynamics, affecting cell division and intracellular transport .

Preparation Methods

Properties

IUPAC Name

1-benzylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-2-6-13(7-3-1)12-16-11-10-14-8-4-5-9-15(14)16/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZQOCCEDXRQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90187435
Record name 1-Benzylindole
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Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3377-71-7
Record name 1-Benzylindole
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Record name 3377-71-7
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Record name 1-Benzylindole
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Record name 3377-71-7
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Record name 1-BENZYLINDOLE
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Synthesis routes and methods I

Procedure details

To a stirred mixture of sodium amide (prepared from 19.6 g, 0.85 mole of sodium and a few mg of Fe(NO3)3 -9H2O) and 800 mL of liquid NH3 (a dry ice condenser was used) was added a solution of 100 g (0.85 mole) of indole in 250 mL of dry ether during 15 minutes. The mixture was stirred for 30 minutes and then a solution of 107.8 g (0.85 mole) of benzyl chloride in 100 mL of dry ether was added during 30 minutes. The ammonia was allowed to evaporate overnight. The sides of the flask were washed down with MeOH and then 500 mL of H2O was added. The mixture was extracted with ether (2×500 mL). The combined ether extracts were washed with 250 mL of H2O and dried over MgSO4. The solvent was evaporated. The residue was distilled at 2 mm: fr 1, b.p. 172°- 183°, fr II, b.p. 183°-186°, 5 g; fr III, b.p. 186°-187°, 10.9 g; fr IV, b.p. 187°-191°, 121.8 g; fr V, b.p. 191°-197°, 13.9 g. Fractions III-V solidified upon standing several hours. Fraction IV had m.p. 42°-43°. Fraction III was crystallized from aqueous MeOH giving 9.9 g of colorless needles, m.p. 42.5°-43.5°. Fraction V was crystallized from aqueous MeOH giving 11.6 g of colorless needles, m.p. 43°-45.5°. The total yield was 143.3 g (81.5%).
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Fe(NO3)3
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800 mL
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100 g
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250 mL
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107.8 g
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100 mL
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Synthesis routes and methods II

Procedure details

To a mixture of indole (234 mg, 2.0 mmol), DBC (726 mg, 3.0 mmol), DABCO (67.2 mg, 0.6 mmol) and TBAC (556 mg, 2.0 mmol) is added DMA (4 mL). The resulting solution is heated at 135° C. for 2 h. The reaction mixture is cooled to RT and diluted with EtOAc (50 mL) and H2O (50 mL). The two layers are separated and the aqueous layer is back extracted with EtOAc (50 mL). The combined organic layers are washed with brine and dried over anhydrous Na2SO4. The mixture is filtered and concentrated under vacuum. The crude residue is purified with Biotage Flash Chromatography unit on 40 s cartridge eluting with hexane:CH2Cl2=19:1 solvent mixture to afford 1-benzylindole (about 331.2 mg, 80%) as a white solid: mp 43° C.; 1H NMR (CDCl3) δ7.38 (m, 9H), 6.73 (d, 1H), 5.48 (s, 2H); 13C NMR (CDCl3) δ137.5, 136.3, 128.7, 128.2, 127.6, 126.7, 121.6, 120.9, 119.5, 109.7, 101.6, 50.0; MS m/z 207.1043 [M+1]+.
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234 mg
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67.2 mg
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556 mg
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4 mL
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50 mL
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50 mL
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Yield
80%

Synthesis routes and methods III

Procedure details

A mixture of indole (1) (0.03 mole, 3.51 g), potassium hydroxide (0.03 mole, 1.97 g)) powdered in a mortar and 18-crown-6 ether (0.001 mole, 250 mg) in benzene (20 cm3) is heated under reflux with vigorous stirring for two hours. A solution of benzyl chloride (26) (0.04 mole, 5.06 g) in benzene (10 cm3) is added to the above mixture and reflux is maintained for an additional four hours. The reaction is monitored by TLC. The reaction mixture is filtered on Celite. Evaporation of the solvent gives an orange liquid which is purified by dry column chromatography eluted using a mixture of dichloromethane in 50% petroleum ether. Evaporation of the solvent gives a colourless thick liquid which is solidified in the presence of diethyl ether to give a white solid of 1-benzylindole (3b) (1.2 g, 0.007 mole, 25%), m.p. 48-51° C., shown to be pure by 1H nmr.
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3.51 g
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1.97 g
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250 mg
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5.06 g
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10 mL
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20 mL
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0 (± 1) mol
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25%

Synthesis routes and methods IV

Procedure details

Indole (1.17 g, 0.01 mol) was added to a mixture of benzyl chloride (1.90 g, 0.015 mol), 50% aqueous sodium hydroxide solution (5 ml), benzene (10 ml) and 0.5 mmol of compound 1. The mixture was stirred at 60°-70° C. for 5 hours, then cooled to room temperature and diluted with water (10 ml). The organic layer was separated, washed with diluted hydrochloric acid, water and dried over anhydrous magnesium sulphate. The solvent and excess of benzyl chloride were removed under vacuo and the residue was chromatographed on silica gel using n-hexane to give the N-benzylindole (70%), m.p.: 43°-45° C.
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1.17 g
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1.9 g
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5 mL
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10 mL
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compound 1
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0.5 mmol
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10 mL
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70%

Synthesis routes and methods V

Procedure details

1-benzylindole was prepared by reaction of the indole with benzyl chloride in the presence of potassium hydroxide in acetone at ambient temperature according to the procedure described in Y. Kikugawa, Y. Miyake Synthesis 1981, 461-462.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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